5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one
Description
The compound 5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one features a 1,3-thiazolidin-4-one core substituted at position 5 with a methylene-linked pyrrole ring bearing a 4-(dimethylamino)phenyl group and two methyl groups. At position 2, an imino group connects to a 4-methylphenyl substituent. While direct biological data for this compound are absent in the provided evidence, structurally related analogs exhibit antimicrobial and antitumor activities, suggesting plausible applications in these domains .
Properties
Molecular Formula |
C25H26N4OS |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(5E)-5-[[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4OS/c1-16-6-8-20(9-7-16)26-25-27-24(30)23(31-25)15-19-14-17(2)29(18(19)3)22-12-10-21(11-13-22)28(4)5/h6-15H,1-5H3,(H,26,27,30)/b23-15+ |
InChI Key |
KBJYLXCDJFHQBD-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC=C(C=C4)N(C)C)C)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)N(C)C)C)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrrole ring and the dimethylaminophenyl group. Key steps include:
Formation of the Thiazolidinone Core: This can be achieved through the reaction of a thioamide with an α-haloketone under basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, involving the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Attachment of Substituents:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in saturated hydrocarbons.
Scientific Research Applications
(2Z,5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism by which (2Z,5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA/RNA molecules.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural features and biological activities of analogous 1,3-thiazolidin-4-one derivatives:
Structural and Functional Insights
Core Modifications :
- The thiazolidin-4-one core is conserved across analogs, but substitutions at positions 2, 3, and 5 dictate activity. For example:
- Position 2: The target’s imino-4-methylphenyl group contrasts with thioxo () or phenylimino (). Thioxo derivatives exhibit antibacterial activity, while imino groups may enhance stability or receptor binding .
- Position 5: The target’s dimethylaminophenyl-substituted pyrrole differs from coumarin () or phenylpyrrole (). Electron-rich dimethylamino groups may improve solubility or π-stacking interactions .
Biological Activity Correlations: Antitumor Activity: highlights that 4-methylphenyl at position 2 combined with acetamide/benzamide at position 3 induces G1 cell cycle arrest and apoptosis in renal cancer cells. The target’s imino-4-methylphenyl group may similarly modulate kinase or protease targets . Antimicrobial Activity: Coumarin-thiazolidinone hybrids () show Gram-positive selectivity, likely due to the thioxo group’s hydrogen-bonding capacity. The target’s imino group may reduce this effect but retain activity via hydrophobic interactions .
Synthetic Considerations: Molecular sieves () and solid-liquid phase conditions () are efficient for thiazolidinone synthesis. The target’s complex pyrrole substituent may require multi-step coupling or palladium-catalyzed reactions .
Biological Activity
The compound 5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H24N4O2S
- Molecular Weight : 408.51656 g/mol
- CAS Number : 641609-14-5
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions with various biological targets, including enzymes and receptors involved in disease processes. The following sections detail specific activities observed in research studies.
Anticancer Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. The compound under discussion has shown:
- Inhibition of Tumor Growth : A study indicated that the compound significantly inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HT-29 (Colon) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown:
- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
- Modulation of Signaling Pathways : Interaction with signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Breast Cancer Model : In an animal model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Infection Model : In a murine model infected with Staphylococcus aureus, treatment with the compound led to improved survival rates and reduced bacterial load.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
